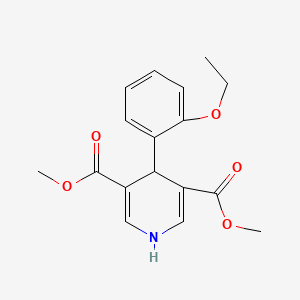![molecular formula C18H18N4O3 B5586194 N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5586194.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide, involves multiple steps, starting from simple precursors to achieve the desired complex molecular architecture. For instance, Kumara et al. (2018) detailed the synthesis and spectral characterization of a novel pyrazole derivative, showcasing the intricacies of creating compounds with specific functional groups and structural features (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using various analytical techniques, including X-ray crystallography, which provides detailed insights into the spatial arrangement of atoms within the molecule. The study by Kumara et al. (2018) exemplifies this approach, where they employed X-ray crystallography to confirm the structure of a pyrazole derivative, highlighting the importance of molecular structure analysis in understanding the compound's potential interactions and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to a variety of products, depending on the reactants and conditions employed. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. The work by Tamura et al. (1973) on the synthesis and thermal reaction of vinylaminides to form pyrazolo[1,5-a]pyridines and isoxazoles illustrates the chemical versatility and reactivity of pyrazole-based compounds (Tamura et al., 1973).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are key factors that influence their practical applications. These properties are often determined through empirical studies and can significantly impact the compound's usability in various scientific and industrial contexts.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of pyrazole derivatives in chemical synthesis, material science, and potentially as active pharmaceutical ingredients. Studies like those conducted by Kumara et al. (2018) contribute valuable information on the chemical behavior of these compounds (Kumara et al., 2018).
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22-8-2-3-15(22)13-10-14(21-20-13)18(23)19-7-6-12-4-5-16-17(9-12)25-11-24-16/h2-5,8-10H,6-7,11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBWHOXPPPKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NCCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)
![(1S*,5R*)-6-benzyl-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5586129.png)

![7-(2-pyrrolidin-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586149.png)
![N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586150.png)
![2-(3-methoxypropyl)-8-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5586157.png)
![((3R*,4R*)-4-[(dimethylamino)methyl]-1-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzyl}pyrrolidin-3-yl)methanol](/img/structure/B5586171.png)
![8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586172.png)
![N~4~-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5586178.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5586190.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(2-thienyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5586201.png)
![15-(methylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5586208.png)
![2-(2-methoxyethyl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586215.png)